

Comparative GC-MS Fragmentation Guide: Ethyl 5-(2-methylphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Ethyl 5-(2-methylphenyl)-5-oxovalerate
CAS No.:	100972-13-2
Cat. No.:	B010295

[Get Quote](#)

Executive Summary

Ethyl 5-(2-methylphenyl)-5-oxovalerate (C₁₄H₁₈O₃, MW 234.29) is a keto-ester intermediate often encountered in the synthesis of pharmaceutical scaffolds. Its structural integrity relies on the specific ortho-positioning of the methyl group on the aromatic ring.

In Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI, 70 eV), this compound exhibits a distinct fragmentation signature driven by two primary mechanisms: McLafferty Rearrangement and the Ortho-Effect. This guide details how to distinguish the target ortho-isomer from its para-analog (Ethyl 5-(4-methylphenyl)-5-oxovalerate) by analyzing specific ion ratios and unique fragmentation pathways.

Chemical Profile & Instrumentation

Feature	Specification
Compound Name	Ethyl 5-(2-methylphenyl)-5-oxovalerate
CAS Number	100972-13-2
Molecular Formula	C ₁₄ H ₁₈ O ₃
Exact Mass	234.1256 Da
Key Functional Groups	Aryl Ketone, Ethyl Ester, Ortho-Tolyl moiety

Standard Experimental Protocol

To reproduce the fragmentation patterns described below, ensure your GC-MS system is calibrated to these parameters:

- Ionization Mode: Electron Impact (EI) at 70 eV.[\[1\]](#)
- Source Temperature: 230°C (Prevents thermal degradation prior to ionization).
- Transfer Line: 280°C.
- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms).
- Scan Range:m/z 40–350.

Fragmentation Analysis

The mass spectrum of **Ethyl 5-(2-methylphenyl)-5-oxovalerate** is characterized by four distinct pathways. The interplay between the keto-group and the ester chain generates two independent McLafferty rearrangements, while the aromatic substitution pattern dictates the "Ortho-Effect."

Pathway A: Ketone-Directed McLafferty Rearrangement (Primary Diagnostic)

The alkyl chain between the ketone and ester groups is sufficiently long (3 carbons) to allow the ketone oxygen to abstract a

-hydrogen (located on the methylene group

to the ester).

- Mechanism: Six-membered transition state cleavage.^[2]
- Fragment Ion: The charge remains on the aromatic ketone fragment (enol form).
- Diagnostic Peak:m/z 134 (2-Methylacetophenone enol cation).
- Significance: This peak confirms the presence of the Ar-C(=O)-CH₂- substructure.

Pathway B: Ester-Directed McLafferty Rearrangement

The ethyl ester moiety undergoes its own characteristic rearrangement involving hydrogen abstraction from the alkyl chain.

- Mechanism: Transfer of a
-hydrogen from the chain to the ester carbonyl oxygen.^[2]
- Fragment Ion:m/z 88 (Ethyl acetate enol cation,
).
- Significance: Confirms the ethyl ester functionality.

Pathway C: -Cleavage (Aryl Identification)

Direct cleavage adjacent to the carbonyl group yields stable acylium ions.^[2]

- Fragment Ion 1:m/z 119 (2-Methylbenzoyl cation, $[\text{m-Tol-CO}]^+$).
- Fragment Ion 2:m/z 91 (Tropylium ion, $[\text{C}_7\text{H}_7]^+$). Formed by the loss of CO from the m/z 119 ion.
- Significance: The ratio of 119/91 is a critical indicator of the aromatic ring stability.

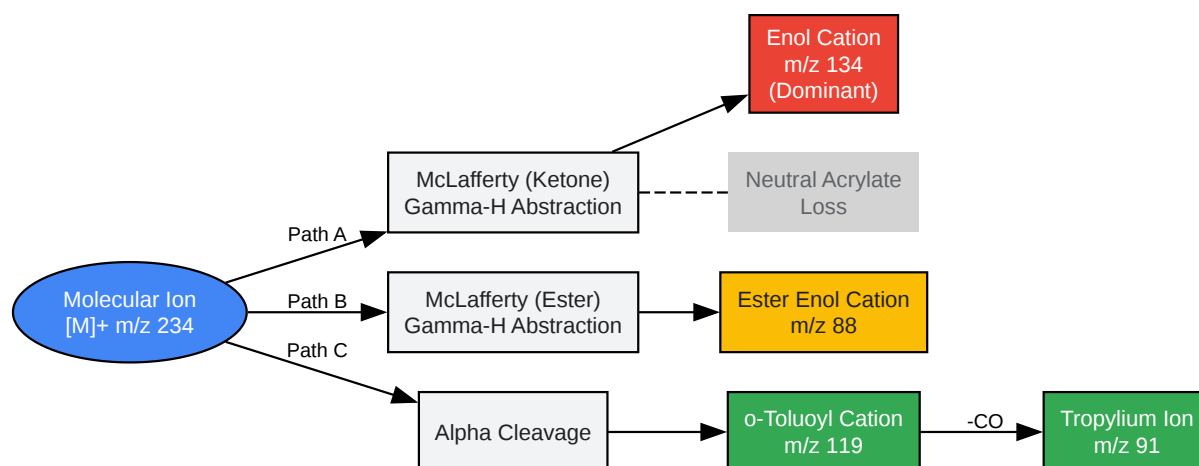
Pathway D: The Ortho-Effect (Isomer Differentiator)

This is the defining pathway for the target compound. The ortho-methyl group is spatially proximate to the carbonyl oxygen. Upon ionization, this proximity facilitates a specific hydrogen transfer or water elimination that is geometrically impossible for the para-isomer.

- Mechanism: Interaction between the o-methyl hydrogens and the carbonyl oxygen leads to the elimination of a water molecule or stabilization of specific fragment ions.
- Diagnostic Signature: Enhanced abundance of $[M-18]$ or specific modulation of the m/z 119 ion intensity compared to the para-isomer.

Visualizing the Mechanisms

The following diagram maps the competitive fragmentation pathways.



[Click to download full resolution via product page](#)

Figure 1: Competitive fragmentation pathways for **Ethyl 5-(2-methylphenyl)-5-oxovalerate** under 70 eV Electron Ionization.

Comparative Analysis: Ortho vs. Para

Differentiation of the ortho (target) and para isomers is critical.[3] While both share the same molecular weight (234) and primary fragments (m/z 134, 119, 91), their relative abundances differ due to the Ortho-Effect.

Diagnostic Ion	m/z	Ortho-Isomer (Target) Behavior	Para-Isomer Behavior	Mechanism
Molecular Ion	234	Lower Intensity	Higher Intensity	Ortho-substituent destabilizes the parent ion via rapid internal elimination (Ortho-Effect).
McLafferty Base	134	Present	Present	Ketone rearrangement (common to both).
Acylium Ion	119	Medium Intensity	High Intensity	Para-isomer forms a more stable linear acylium ion; Ortho suffers steric strain.
Water Loss	[M-18]	Observable	Negligible	Ortho-methyl H-bonding with carbonyl O facilitates loss.
Tropylium	91	High	High	Secondary decay of m/z 119.

Summary of Differentiation

- Check m/z 119 vs 91: In the para-isomer, the m/z 119 peak is often the base peak or very dominant. In the ortho-isomer, the m/z 119 peak is often suppressed relative to m/z 91 or m/z 134 due to steric destabilization.

- Look for Water Loss: Zoom into the high mass region (m/z 210–220). A small but distinct peak at m/z 216 ($[M-H_2O]$) is a strong indicator of the ortho-isomer.

References

- Todua, N., & Mikaia, A. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. *Journal of Mass Spectrometry*, 13(2), 83-94.
- Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. *Journal of the American Society for Mass Spectrometry*, 29, 1070–1079.
- NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology.
- McLafferty, F. W. (1959).[4] *Mass Spectrometric Analysis. Molecular Rearrangements.* *Analytical Chemistry*, 31(1), 82–87.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, NÂ°17 \[article.sapub.org\]](#)
- [2. McLafferty Rearrangement - Chemistry Steps \[chemistrysteps.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. McLafferty rearrangement - Wikipedia \[en.wikipedia.org\]](#)
- To cite this document: BenchChem. [Comparative GC-MS Fragmentation Guide: Ethyl 5-(2-methylphenyl)-5-oxovalerate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b010295/docs#comparative-gc-ms-fragmentation-guide-ethyl-5-2-methylphenyl-5-oxovalerate\]](https://www.benchchem.com/product/b010295/docs#comparative-gc-ms-fragmentation-guide-ethyl-5-2-methylphenyl-5-oxovalerate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)